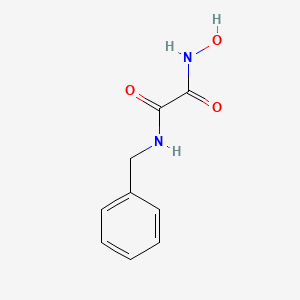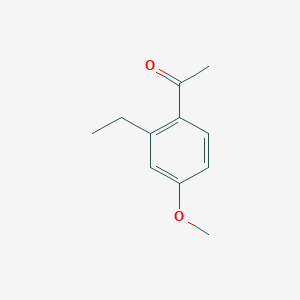
Tris(2-bromoethyl)(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-bromoethyl)(methyl)silane: is an organosilicon compound characterized by the presence of three 2-bromoethyl groups and one methyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
化学反应分析
Types of Reactions:
Substitution Reactions: Tris(2-bromoethyl)(methyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed, often under mild conditions
Major Products:
- Substituted silanes with various functional groups depending on the nucleophile used.
- Reduced silanes with hydrogen or alkyl groups.
- Organosilicon compounds with added alkyl or aryl groups from hydrosilylation reactions .
科学研究应用
Chemistry: Tris(2-bromoethyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical reactions and as a reagent in organic synthesis .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties .
作用机制
Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .
Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .
相似化合物的比较
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Trichloromethylsilane: Used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Triethylsilane: Employed in hydrosilylation and reduction reactions.
Uniqueness: Tris(2-bromoethyl)(methyl)silane is unique due to the presence of bromine atoms, which provide additional reactivity through nucleophilic substitution and radical reactions. This makes it a versatile reagent in organic synthesis and material science .
属性
CAS 编号 |
51664-54-1 |
|---|---|
分子式 |
C7H15Br3Si |
分子量 |
366.99 g/mol |
IUPAC 名称 |
tris(2-bromoethyl)-methylsilane |
InChI |
InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI 键 |
JGNIWFJCQYRJDL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCBr)(CCBr)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)




![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)

